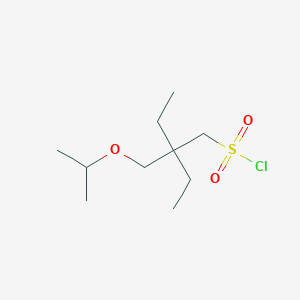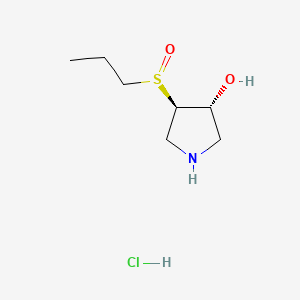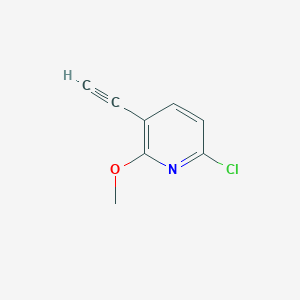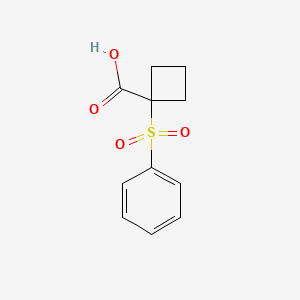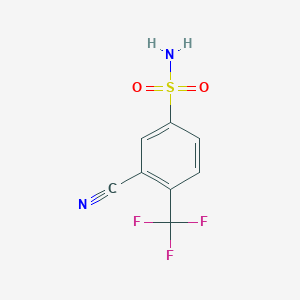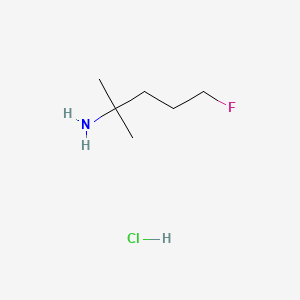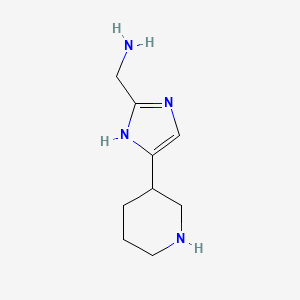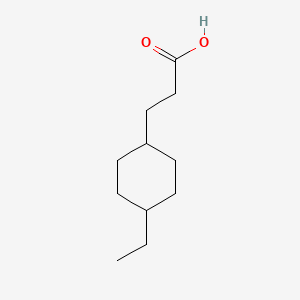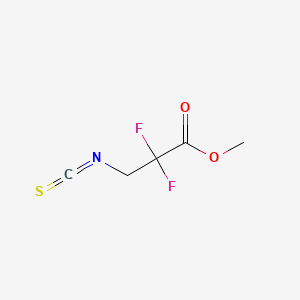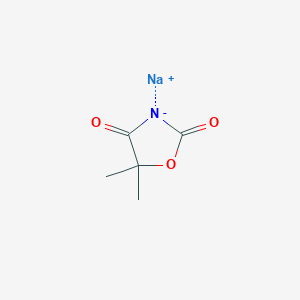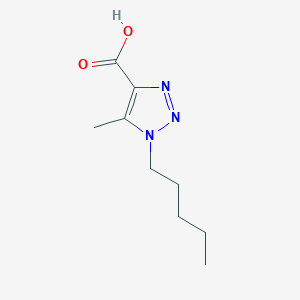
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which is known for its unique properties and wide range of applications in various fields such as chemistry, biology, and medicine. The 1,2,3-triazole moiety is particularly valued for its stability, ability to mimic amide bonds, and inert nature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triazoles, including 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid, can be achieved through various methods. . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and a base such as sodium ascorbate .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,3-triazoles can be optimized using continuous flow conditions. This method allows for the efficient production of triazoles with high yields and good functional group tolerance . For example, the use of copper-on-charcoal as a heterogeneous catalyst in a continuous flow reactor has been shown to be effective for the synthesis of various substituted 1,2,3-triazoles .
化学反応の分析
Types of Reactions
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .
科学的研究の応用
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-Methyl-1-phenyl-1h-1,2,3-triazole-4-carboxylic acid
- 1,5-Disubstituted 1,2,3-triazoles
- N-Substituted-1,2,3-triazoles
Uniqueness
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
5-methyl-1-pentyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-6-12-7(2)8(9(13)14)10-11-12/h3-6H2,1-2H3,(H,13,14) |
InChIキー |
UUUUBQVKJREHSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(=C(N=N1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
